(4-Benzylpiperidin-1-yl)(6-chloroimidazo[1,2-a]pyridin-2-yl)methanone
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Overview
Description
(4-Benzylpiperidin-1-yl)(6-chloroimidazo[1,2-a]pyridin-2-yl)methanone is a complex organic compound that combines a benzylpiperidine moiety with a chloroimidazopyridine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Benzylpiperidin-1-yl)(6-chloroimidazo[1,2-a]pyridin-2-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the 6-chloroimidazo[1,2-a]pyridine core, which can be synthesized from 2-aminopyridine and α-bromoketones under specific conditions . The benzylpiperidine moiety can be introduced through nucleophilic substitution reactions, where the piperidine ring is benzylated using benzyl halides .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(4-Benzylpiperidin-1-yl)(6-chloroimidazo[1,2-a]pyridin-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or other strong bases to deprotonate the nucleophile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as alkyl, aryl, or amino groups.
Scientific Research Applications
(4-Benzylpiperidin-1-yl)(6-chloroimidazo[1,2-a]pyridin-2-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (4-Benzylpiperidin-1-yl)(6-chloroimidazo[1,2-a]pyridin-2-yl)methanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The chloroimidazopyridine moiety can engage in hydrogen bonding and π-π stacking interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid: Used as a fluorescent probe for pH monitoring.
3-Bromoimidazo[1,2-a]pyridine: Utilized in the synthesis of various heterocyclic compounds.
Imidazo[1,2-a]pyridine derivatives: Explored for their anticancer and antimicrobial properties.
Uniqueness
(4-Benzylpiperidin-1-yl)(6-chloroimidazo[1,2-a]pyridin-2-yl)methanone is unique due to the combination of the benzylpiperidine and chloroimidazopyridine moieties, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in different research fields, making it a valuable compound for further study.
Properties
Molecular Formula |
C20H20ClN3O |
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Molecular Weight |
353.8 g/mol |
IUPAC Name |
(4-benzylpiperidin-1-yl)-(6-chloroimidazo[1,2-a]pyridin-2-yl)methanone |
InChI |
InChI=1S/C20H20ClN3O/c21-17-6-7-19-22-18(14-24(19)13-17)20(25)23-10-8-16(9-11-23)12-15-4-2-1-3-5-15/h1-7,13-14,16H,8-12H2 |
InChI Key |
JOCRHNDLCFLPIO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CN4C=C(C=CC4=N3)Cl |
Origin of Product |
United States |
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